molecular formula C18H20N2O2 B11815614 Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11815614
M. Wt: 296.4 g/mol
InChI Key: CNNXNFYXILWPFP-UHFFFAOYSA-N
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Description

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H20N2O2. It is known for its unique structure, which includes a pyrrolidine ring and a pyridine ring, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-methyl-3-pyridylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then reacted with pyrrolidine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to a more potent biological effect. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
  • Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the benzyl ester group also adds to its distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H20N2O2/c1-14-10-16(12-19-11-14)17-8-5-9-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,17H,5,8-9,13H2,1H3

InChI Key

CNNXNFYXILWPFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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